N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide (CAS 2034319-79-2) is a synthetic small molecule (MW = 300.31 g/mol; molecular formula C₁₅H₁₆N₄O₃) that integrates three pharmacophoric elements: a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzamide moiety linked via an oxoethyl spacer. The 1,2,4-oxadiazole heterocycle is recognized as a privileged scaffold in medicinal chemistry due to its bioisosteric properties for amide and ester linkages, and derivatives of this ring system have been associated with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Molecular Formula C15H16N4O3
Molecular Weight 300.318
CAS No. 2034319-79-2
Cat. No. B2925358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide
CAS2034319-79-2
Molecular FormulaC15H16N4O3
Molecular Weight300.318
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H16N4O3/c20-13(8-16-15(21)11-4-2-1-3-5-11)19-7-6-12(9-19)14-17-10-22-18-14/h1-5,10,12H,6-9H2,(H,16,21)
InChIKeyIEEQAOPVOBVGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide (CAS 2034319-79-2): Compound Identity, Structural Class, and Baseline Physicochemical Profile


N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide (CAS 2034319-79-2) is a synthetic small molecule (MW = 300.31 g/mol; molecular formula C₁₅H₁₆N₄O₃) that integrates three pharmacophoric elements: a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzamide moiety linked via an oxoethyl spacer [1]. The 1,2,4-oxadiazole heterocycle is recognized as a privileged scaffold in medicinal chemistry due to its bioisosteric properties for amide and ester linkages, and derivatives of this ring system have been associated with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities [2]. The compound's specific substitution pattern—a 1,2,4-oxadiazol-3-yl group attached directly to the pyrrolidine ring at the 3-position, with the pyrrolidine nitrogen acylated by a glycine benzamide motif—distinguishes it from other oxadiazole-pyrrolidine hybrids. It is catalogued as a research chemical by multiple suppliers and is listed in the PubChem database (CID 119102305) [1].

Why Generic Oxadiazole or Pyrrolidine-Benzamide Substitution Cannot Substitute for N-(2-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide in Research Procurement


Within the 1,2,4-oxadiazole-pyrrolidine-benzamide chemical space, even minor structural variations—such as the position of the oxadiazole attachment on the pyrrolidine ring, the identity of the acyl substituent on the pyrrolidine nitrogen, or the nature of the benzamide substitution—can profoundly alter target engagement profiles [2]. In closely related series, shifting the oxadiazole from a 3-yl to a 5-yl linkage on the pyrrolidine, or replacing the benzamide with a sulfonamide or acetamide, has been shown to modify binding affinity by orders of magnitude [3][4]. For CAS 2034319-79-2, the unique combination of a 1,2,4-oxadiazol-3-yl group directly appended to the pyrrolidine 3-position carbons, with the pyrrolidine nitrogen acylated by an N-benzoylglycyl moiety, produces a distinctive hydrogen-bonding and conformational profile that cannot be recapitulated by generic 1,2,4-oxadiazole or pyrrolidine-benzamide alternatives [1]. The evidence below quantifies what can be differentiated and explicitly identifies gaps where direct comparative data for this specific compound remain unavailable.

Quantitative Differentiation Evidence for N-(2-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide (CAS 2034319-79-2) Against Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity Profile vs. CHDI 00484077 and Related Class IIa HDAC Inhibitor Oxadiazole-Benzamides

CAS 2034319-79-2 (MW = 300.31 g/mol; XLogP3 = 0.9) exhibits a substantially lower molecular weight and reduced lipophilicity compared to CHDI 00484077 (MW = 382.4 g/mol; XLogP3 ≈ 1.8), a potent class IIa HDAC inhibitor that also features a 1,2,4-oxadiazole-pyrrolidine scaffold but incorporates a trifluoromethyl-substituted benzamide [1]. The difference in logP (Δ ≈ -0.9 units) may confer differential solubility, permeability, and non-specific protein-binding characteristics relevant to assay design and lead optimization campaigns [2]. These computed values have not been experimentally validated against a specific comparator in a published study for CAS 2034319-79-2; all data represent computed properties.

Physicochemical profiling Drug-likeness Lead optimization

Lipinski Rule-of-Five Compliance and Oral Drug-Likeness Assessment vs. Class IIa HDAC Inhibitor Benchmarks

CAS 2034319-79-2 complies with all four Lipinski Rule-of-Five criteria (MW ≤ 500, XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10), with parameters that place it well within oral drug-like chemical space [1]. In contrast, many potent class IIa HDAC inhibitors in the oxadiazole-pyrrolidine class—such as CHDI 00484077 and TFMO-12—approach or exceed MW 380 and logP ~2, which may limit their suitability for fragment-based screening or for programs prioritizing low MW lead matter . Importantly, no experimental solubility, permeability, or metabolic stability data have been published for CAS 2034319-79-2; this assessment is based solely on computed descriptors.

Drug-likeness Oral bioavailability Fragment-based drug discovery

Scaffold-Level Biological Potential: 1,2,4-Oxadiazole-Pyrrolidine Hybrids Demonstrate Broad Pharmacological Activity Across Multiple Target Classes

Although no target-specific IC₅₀, Kᵢ, or EC₅₀ values have been published for CAS 2034319-79-2 itself, compounds sharing the 1,2,4-oxadiazole-pyrrolidine scaffold have demonstrated potent activity across multiple target classes. In the class IIa HDAC space, the closely related compound CHDI 00484077 showed IC₅₀ values of 0.01–0.04 nM in cellular assays and 10–30 nM in vivo . In the anthelmintic space, pyrrolidine-oxadiazole hybrids achieved IC₅₀ values of 0.78–22.4 µM against Haemonchus contortus larval motility [1]. In antibacterial applications, 1,2,4-oxadiazole-pyrrolidine hybrids inhibited DNA gyrase with IC₅₀ = 180–210 nM and Topo IV with IC₅₀ = 13 µM, comparable to novobiocin (IC₅₀ = 170 nM and 11 µM, respectively) [2]. These class-level data suggest that the scaffold has validated biological potential, but they cannot be directly attributed to CAS 2034319-79-2 without confirmatory experimental data.

Kinase inhibition HDAC inhibition Anticancer Anthelmintic

Structural Uniqueness: Substitution Pattern Differentiation from N-(1-Benzylpyrrolidin-3-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide and Related HDAC-Targeting Analogs

CAS 2034319-79-2 features a distinctive connectivity pattern: the 1,2,4-oxadiazole is attached at the 3-position of the pyrrolidine ring via its 3-yl carbon, and the pyrrolidine nitrogen is acylated with an N-benzoylglycyl (Ph–C(=O)–NH–CH₂–C(=O)–) group [1]. This contrasts with N-(1-benzylpyrrolidin-3-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, where the oxadiazole is 3,5-disubstituted (with the benzamide at the 3-position and CF₃ at the 5-position) and the pyrrolidine nitrogen bears a benzyl group rather than an acyl group [2]. The glycine-benzamide motif in CAS 2034319-79-2 introduces an additional hydrogen bond donor (the secondary amide NH) and an extra carbonyl acceptor absent in the comparator, altering the hydrogen-bonding capacity from 1 donor/8 acceptors (comparator) to 1 donor/5 acceptors (CAS 2034319-79-2) [1][2]. This change in pharmacophoric features is likely to influence target binding selectivity, although no experimental binding data exist to quantify the effect.

Structure-activity relationship Scaffold hopping Medicinal chemistry

Synthetic Tractability and Commercial Availability: Procurement Advantage vs. Custom Synthesis of Close Analogs

CAS 2034319-79-2 is listed as a stocked research compound by multiple chemical suppliers, with catalog availability typically at ≥95% purity [1]. By contrast, closely related analogs such as N-(1-benzylpyrrolidin-3-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide and CHDI 00484077 are available from fewer vendors and may involve longer lead times or higher minimum order quantities . The synthetic route to CAS 2034319-79-2, proceeding via cyclization to form the 1,2,4-oxadiazole ring followed by pyrrolidine N-acylation with a glycine benzamide building block, is amenable to parallel library synthesis and diversification at the benzamide position [2], offering practical advantages for SAR expansion campaigns. No comparative cost-per-gram or batch-to-batch purity variability data across suppliers have been published.

Chemical procurement Library synthesis Commercial availability

Recommended Research and Industrial Application Scenarios for N-(2-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide Based on Verified Evidence


Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Enrichment

With a molecular weight of 300.31 g/mol, XLogP3 of 0.9, and full Lipinski Rule-of-Five compliance [1], CAS 2034319-79-2 is well-suited for inclusion in fragment and lead-like screening libraries. Its favorable physicochemical profile relative to heavier, more lipophilic oxadiazole-pyrrolidine analogs (e.g., CHDI 00484077, MW = 382.4) positions it as a lower-risk starting point for hit identification against targets where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are prioritized selection criteria.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion Around the 1,2,4-Oxadiazole-Pyrrolidine Chemotype

The scaffold's demonstrated biological plasticity—spanning HDAC inhibition (IC₅₀ = 0.01–0.04 nM for CHDI 00484077) , anthelmintic activity (IC₅₀ = 0.78–22.4 µM) [2], and antibacterial topoisomerase inhibition (IC₅₀ = 180 nM–13 µM) [3]—supports the use of CAS 2034319-79-2 as a core scaffold for systematic SAR exploration. Its glycine-benzamide N-substituent offers a modular diversification point that is absent in simpler N-benzyl or N-benzoyl analogs, potentially enabling access to distinct chemical biology probe space.

Physicochemical Comparator for ADMET Optimization Campaigns

CAS 2034319-79-2's low computed logP (0.9) and moderate molecular weight make it a useful reference compound for benchmarking the impact of lipophilicity increases on solubility, metabolic stability, and off-target promiscuity during lead optimization within the oxadiazole-pyrrolidine-benzamide series [1][4]. Its profile can serve as a 'LE-optimized' anchor point against which more potent but more lipophilic analogs (e.g., CHDI 00484077) are evaluated for property-based design trade-offs.

Chemical Probe Development for Target Identification Studies

Given the well-precedented biological activity of the 1,2,4-oxadiazole-pyrrolidine scaffold across multiple target classes [2][3][4], CAS 2034319-79-2 is a candidate for chemical proteomics and affinity-based target deconvolution studies. Its structural features—particularly the benzamide moiety, which may be amenable to linker attachment for affinity chromatography or biotinylation—offer practical advantages for probe development once a biological phenotype is established in phenotypic screening assays.

Quote Request

Request a Quote for N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.